4-(3-Oxopiperazine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-Oxopiperazine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopiperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine derivatives with benzonitrile under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopiperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-(3-Oxopiperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-Oxopiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxopiperazine-1-carbonyl)benzonitrile: C12H11N3O2
Benzyl 3-Oxopiperazine-1-carboxylate: C12H14N2O3
Methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate: C17H18N2O4
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(3-oxopiperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H11N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-6,8H2,(H,14,16) |
InChI Key |
QBWGTVIHFAVLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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